Dimethyl 2-(cyclopropylmethyl)malonate
CAS No.: 1565512-49-3
Cat. No.: VC6767269
Molecular Formula: C9H14O4
Molecular Weight: 186.207
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1565512-49-3 |
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Molecular Formula | C9H14O4 |
Molecular Weight | 186.207 |
IUPAC Name | dimethyl 2-(cyclopropylmethyl)propanedioate |
Standard InChI | InChI=1S/C9H14O4/c1-12-8(10)7(9(11)13-2)5-6-3-4-6/h6-7H,3-5H2,1-2H3 |
Standard InChI Key | NGMOTFPGCNSWRI-UHFFFAOYSA-N |
SMILES | COC(=O)C(CC1CC1)C(=O)OC |
Introduction
Dimethyl 2-(cyclopropylmethyl)malonate is a chemical compound with the molecular formula C9H14O4, as indicated by PubChem . It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a cyclopropylmethyl group and two methoxycarbonyl groups. This compound is widely used in organic synthesis, drug discovery, and catalysis due to its unique structural properties.
Synthesis Methods
Dimethyl 2-(cyclopropylmethyl)malonate can be synthesized through the alkylation of dimethyl malonate with cyclopropylmethyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide.
Chemical Reactions and Applications
Dimethyl 2-(cyclopropylmethyl)malonate undergoes various chemical reactions, including alkylation, hydrolysis, and decarboxylation. These reactions make it a versatile intermediate in organic synthesis and drug discovery.
Types of Reactions
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Alkylation: The compound can be further alkylated at the methylene group between the ester functionalities.
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Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding malonic acid derivative.
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Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyclopropylmethyl acetic acid.
Applications in Research
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Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
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Drug Discovery: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
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Catalysis: It is employed in catalytic reactions to improve reaction efficiency and selectivity.
Biological Activity and Research Findings
Dimethyl 2-(cyclopropylmethyl)malonate has shown significant biological activity, particularly in reducing cardiac ischemia–reperfusion injury by inhibiting succinate dehydrogenase, a key enzyme in the citric acid cycle. While specific data on its anti-cancer potential is limited, compounds with similar structures have demonstrated promising results against various cancer cell lines .
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